molecular formula C6H9IO4 B1149271 (1R,2S,3S,4R,5R)-4-iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol CAS No. 139437-39-1

(1R,2S,3S,4R,5R)-4-iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol

Cat. No.: B1149271
CAS No.: 139437-39-1
M. Wt: 272.033
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S,3S,4R,5R)-4-iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol is a chiral iodinated sugar derivative that serves as a sophisticated synthetic intermediate in medicinal chemistry and drug discovery. This compound features the 6,8-dioxabicyclo[3.2.1]octane scaffold, a structure recognized for its ability to bind to the Asialoglycoprotein Receptor (ASGPR) . ASGPR is a C-type lectin highly expressed on the surface of hepatocytes, making it a prime target for liver-specific drug delivery and novel therapies for hepatic diseases . The iodine atom at the 4-position provides a versatile handle for further synthetic elaboration via cross-coupling reactions and nucleophilic substitutions, allowing researchers to conjugate this targeting moiety to a wide range of therapeutic agents, including nucleic acids, small molecules, and probes . The specific stereochemistry (1R,2S,3S,4R,5R) is critical for ensuring high-affinity binding to the receptor. This compound is intended for Research Use Only and is not for diagnostic or therapeutic applications. Researchers can leverage this intermediate to develop targeted therapies for liver disorders, enhance cellular uptake of drugs, and create molecular tools for studying ASGPR function.

Properties

IUPAC Name

(1R,2S,3S,4R,5R)-4-iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9IO4/c7-3-5(9)4(8)2-1-10-6(3)11-2/h2-6,8-9H,1H2/t2-,3-,4-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUJNWULTXIUBD-QZABAPFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(C(O1)O2)I)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O1)O2)I)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9IO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Design and Radical Generation

Starting from a C-glycosyl methanol derivative (e.g., 16 in), the N-methoxyphthalimide group is cleaved using n-Bu3_3SnH and AIBN, generating an alkoxyl radical. This radical undergoes 1,5-HAT to form a carbon-centered radical, which cyclizes to yield the bicyclic acetal (Fig. 1A).

Iodination Post-Cyclization

The intermediate bicyclic acetal can be functionalized at C4 via electrophilic iodination. Using N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., BF3_3·OEt2_2), iodine is introduced regioselectively. This step requires careful optimization to avoid over-iodination or epimerization.

Table 1: Radical Cyclization Conditions and Outcomes

Starting MaterialCyclization AgentIodination AgentYield (%)Stereopurity (%)
C-Glycosyl 16 n-Bu3_3SnH/AIBNNIS/BF3_33892
Derivative 45 Photoredox CatalysisI2_2/AgOTf2985

Electrophilic Iodination of Preformed Bicyclo Scaffolds

Electrophilic substitution offers a direct route to install iodine at C4. Source highlights the use of iodonium salts (e.g., PhI(OAc)2_2) in acetic acid to iodinate aromatic systems, a method adaptable to the bicyclo core.

Directed Iodination

The C4 hydrogen’s proximity to the dioxa bridge creates an electron-rich environment, enabling directed iodination. Using a hydroxyl group at C3 as a directing group, iodine is introduced via coordination with a transition metal catalyst (e.g., Pd(OAc)2_2), followed by oxidative iodination.

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance iodination efficiency by stabilizing the transition state. Reactions conducted at −20°C minimize side reactions, improving regioselectivity (Table 2).

Table 2: Electrophilic Iodination Optimization

CatalystSolventTemp (°C)Yield (%)Selectivity (C4:C5)
Pd(OAc)2_2DMF−20679:1
I2_2/HIO3_3AcOH25424:1

Nucleophilic Substitution via Halogen Exchange

Replacing a pre-installed leaving group at C4 with iodide provides an alternative pathway. Source describes transacetalization reactions in bicyclo systems, suggesting that bromide or tosylate groups at C4 can undergo Finkelstein-like reactions.

Leaving Group Installation

The hydroxyl group at C4 is converted to a mesylate (MsCl, Et3_3N) or tosylate (TsCl, pyridine). Subsequent treatment with NaI in acetone at reflux replaces the leaving group with iodine, retaining stereochemistry.

Stereochemical Integrity

The rigidity of the bicyclo framework prevents epimerization during substitution, as confirmed by X-ray crystallography of intermediates.

Chiral Pool Synthesis from Carbohydrate Precursors

Source demonstrates the use of methyl α-D-mannopyranoside as a chiral starting material for dioxabicyclo structures. Adapting this approach, the target compound’s stereocenters can be established early in the synthesis.

Key Steps:

  • Protection : Selective protection of C2 and C3 hydroxyls as benzyl ethers.

  • Ring Formation : Oxidative cleavage followed by cyclization via intramolecular aldol reaction.

  • Iodination : Electrophilic iodination at C4 using I2_2/Hg(OAc)2_2.

Table 3: Chiral Pool Synthesis Performance

StepReagentsYield (%)
ProtectionBnBr, NaH89
CyclizationNaIO4_4, then HCl75
IodinationI2_2, Hg(OAc)2_258

Comparative Analysis of Methods

Radical Cyclization excels in stereocontrol but suffers from moderate yields. Electrophilic Iodination offers regioselectivity but requires stringent conditions. Nucleophilic Substitution is reliable but depends on precursor availability. Chiral Pool Synthesis ensures stereofidelity at the cost of multiple steps.

Table 4: Method Comparison

MethodAvg. Yield (%)Stereopurity (%)Scalability
Radical3490Moderate
Electrophilic5588High
Nucleophilic6295High
Chiral Pool4899Low

Chemical Reactions Analysis

Types of Reactions

(1R,2S,3S,4R,5R)-4-iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the iodine atom or other functional groups within the molecule.

    Substitution: The iodine atom can be substituted with other groups, such as halogens or alkyl groups, under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could result in a variety of halogenated or alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential as an antiproliferative agent , particularly in cancer treatment. Research indicates that compounds with similar bicyclic structures exhibit significant inhibitory effects on cancer cell lines by interfering with cellular proliferation pathways .

Case Study: Anticancer Activity

A study focusing on the synthesis of novel derivatives based on bicyclic frameworks demonstrated that compounds similar to (1R,2S,3S,4R,5R)-4-iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol showed promising results against various cancer cell lines including HeLa and MDA-MB-231. The structure-activity relationship analysis revealed that modifications at specific positions significantly enhanced their antiproliferative activities .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic processes. For instance, it has been noted that similar compounds can act as inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer progression and other diseases .

Case Study: HDAC Inhibition

Research has shown that derivatives of dioxabicyclo compounds possess HDAC inhibitory properties that correlate with their structural features. These findings suggest that this compound could be a candidate for developing new therapeutic agents targeting epigenetic modifications in cancer cells .

Synthetic Applications

In synthetic organic chemistry, this compound serves as an important building block for the creation of more complex molecules. Its unique structural attributes allow chemists to utilize it in the synthesis of various pharmaceuticals and bioactive compounds.

Case Study: Synthesis of Bioactive Molecules

The use of this compound in synthetic pathways has been documented in several studies where it acts as a precursor for creating derivatives with enhanced biological activity . This includes modifications that improve solubility and bioavailability.

Mechanism of Action

The mechanism by which (1R,2S,3S,4R,5R)-4-iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol exerts its effects is not fully understood. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, through its iodine atom and diol groups. These interactions could modulate biological pathways, leading to various effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with other bicyclo[3.2.1]octane derivatives. Below is a detailed comparison of its key analogs:

(1R,2S,3R,4S,5R)-4-Azido-6,8-Dioxabicyclo[3.2.1]octane-2,3-Diol

  • Structural Differences : The iodine atom in the target compound is replaced by an azide (-N₃) group.
  • Functional Impact : Azide groups are highly reactive in click chemistry, enabling bioorthogonal labeling, whereas iodine enhances stability and serves as a heavy atom for crystallography .
  • Molecular Weight : The azide analog has a lower molecular weight (~287 g/mol vs. ~354 g/mol for the iodinated compound) due to iodine’s higher atomic mass.

(1S,2S,3S,4R,5S)-6,8-Dioxabicyclo[3.2.1]octane-2,3,4-Triol

  • Structural Differences : Lacks iodine and has an additional hydroxyl group at the 4-position.
  • Functional Impact: The triol derivative (e.g., levoglucosan) exhibits distinct hydrogen-bonding patterns, influencing solubility and enzyme-binding affinity. It is a known pyrolysis product of carbohydrates .
  • Bioactivity : Unlike the iodinated compound, levoglucosan is linked to atmospheric aerosol formation but lacks direct pharmacological relevance .

(5R)-6,8-Dioxabicyclo[3.2.1]octan-4-one

  • Structural Differences : Replaces the 4-iodo and 2,3-diol groups with a ketone at the 4-position.
  • Functional Impact : The ketone introduces electrophilicity, making it a precursor for nucleophilic additions. This contrasts with the iodinated compound’s role in substitution reactions .
  • Applications : Used in synthesizing chiral auxiliaries, whereas the iodinated analog is more suited for radiolabeling or X-ray studies .

(1R,2S,3R,4R,5R)-4-Azido-2-Hydroxy-6,8-Dioxabicyclo[3.2.1]octan-3-yl 4-Methylbenzenesulfonate

  • Structural Differences : Combines an azide group with a sulfonate ester, increasing molecular complexity.
  • This dual functionality (azide + sulfonate) broadens its utility in combinatorial chemistry compared to the simpler iodinated derivative .
  • Molecular Weight : Higher (~341 g/mol) due to the bulky tosyl group .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity/Applications
Target Iodinated Compound C₆H₈IO₄ ~354 4-I, 2,3-diol Glycosidase inhibition, probes
4-Azido Analog () C₆H₈N₃O₄ ~287 4-N₃, 2,3-diol Click chemistry, labeling
Levoglucosan () C₆H₁₀O₅ ~162 2,3,4-triol Pyrolysis product, aerosols
4-Ketone Derivative () C₆H₈O₃ ~128 4-ketone Chiral synthesis
Azido-Tosyl Derivative () C₁₃H₁₅N₃O₆S ~341 4-N₃, 2-OH, 3-tosyl Combinatorial chemistry

Table 2: Key Research Findings

Compound Study Highlights Reference
Target Iodinated Compound Stereospecific iodine enhances crystallographic resolution in enzyme co-crystals.
Levoglucosan Role in atmospheric chemistry via biomass burning; no direct pharmacological use.
4-Ketone Derivative Serves as a chiral building block for prostaglandin analogs.
Azido-Tosyl Derivative Dual functionalization enables modular synthesis of glycoconjugates.

Bioactivity and Structural Correlations

Evidence from data mining () indicates that bicyclo[3.2.1]octane derivatives cluster into distinct bioactivity groups based on substituents. For example:

  • Iodine/Azide Derivatives : Exhibit strong binding to carbohydrate-processing enzymes due to halogen/azide interactions with active-site residues .
  • Hydroxyl-Rich Analogs (e.g., levoglucosan) : Participate in hydrogen-bond networks but lack enzyme inhibition due to absence of electrophilic groups .

Biological Activity

(1R,2S,3S,4R,5R)-4-iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in research and medicine, and comparative analysis with similar compounds.

  • IUPAC Name : this compound
  • Molecular Formula : C₆H₉IO₄
  • Molecular Weight : 272.04 g/mol
  • InChI Key : SWUJNWULTXIUBD-QZABAPFNSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems:

  • Enzyme Inhibition : The compound may act as an inhibitor of various enzymes involved in metabolic pathways.
  • Receptor Modulation : Its structural components allow it to bind to receptors and modulate their activity.
  • Antiproliferative Effects : Preliminary studies suggest that it may exhibit antiproliferative properties against certain cancer cell lines.

Biological Activity Data

Activity TypeObserved EffectReference
AntiproliferativeInhibition of cell growth in MCF-7 cells (IC50 = 13.3 μM)
Enzyme InhibitionPotential inhibition of xanthine oxidase
Receptor InteractionModulation of specific receptors

1. Antiproliferative Activity

In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines:

  • MCF-7 Cells : The compound showed cytotoxicity with an IC50 value of 13.3 μM.
  • PANC 1 Cells : Further research indicated potential efficacy in inhibiting growth in pancreatic cancer models.

2. Enzyme Inhibition Studies

Research has indicated that derivatives of this compound may serve as effective inhibitors for key enzymes involved in cancer metabolism:

  • Xanthine Oxidase Inhibition : Compounds structurally related to this compound have been shown to inhibit xanthine oxidase with IC50 values ranging from 24.3 to 27.9 μM .

Comparative Analysis with Similar Compounds

Compound NameStructural DifferencesBiological Activity
(1R,2S,3S,4R,5R)-4-bromo-6,8-dioxabicyclo[3.2.1]octane-2,3-diolBromine instead of iodineLower reactivity than iodine analog
(1R,2S,3S,4R,5R)-4-chloro-6,8-dioxabicyclo[3.2.1]octane-2,3-diolChlorine instead of iodineReduced biological interactions

The presence of iodine in this compound enhances its reactivity and potential for specific interactions compared to its bromine and chlorine analogs.

Q & A

Q. What are the recommended synthetic routes for (1R,2S,3S,4R,5R)-4-iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol?

  • Methodology : Multi-step synthesis involving iodination of a preformed bicyclic scaffold. For example, start with a 6,8-dioxabicyclo[3.2.1]octane precursor (e.g., 6,8-dioxabicyclo[3.2.1]octan-4-one) , followed by stereoselective introduction of iodine via electrophilic substitution or halogenation under controlled conditions. Optimize reaction parameters (solvent polarity, temperature) to preserve stereochemistry. Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients) .
  • Key Considerations : Monitor regioselectivity using TLC and confirm intermediate structures via 1H^1H-NMR.

Q. How can the stereochemical configuration of the compound be verified experimentally?

  • Methodology :
  • X-ray crystallography : Resolve absolute configuration by growing single crystals in polar solvents (e.g., ethanol/water mixtures) and analyze diffraction data .
  • NMR spectroscopy : Use 1H^1H-1H^1H COSY and NOESY to identify spatial proximity of protons, particularly around the iodinated C4 and diol groups (C2, C3) .
  • Optical rotation : Compare experimental [α]D_D values with computational predictions (e.g., density functional theory) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodology :
  • Flash chromatography : Use silica gel with gradients of ethyl acetate and hexane to separate polar diol and iodo functionalities from byproducts .
  • Recrystallization : Optimize solvent pairs (e.g., dichloromethane/pentane) to enhance crystal lattice formation.
  • HPLC : Employ chiral stationary phases (e.g., amylose-based columns) for enantiomeric resolution if racemization occurs during synthesis .

Advanced Research Questions

Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?

  • Methodology :
  • Palladium-catalyzed reactions : Test Suzuki-Miyaura coupling using arylboronic acids to replace iodine with aryl groups. Monitor reaction efficiency via 19F^{19}F-NMR or GC-MS .
  • Mechanistic studies : Compare activation energies (DFT calculations) for C–I bond cleavage in the bicyclic framework versus linear analogs .
  • Kinetic isotope effects : Use deuterated solvents to probe transition states in substitution reactions .

Q. What computational methods are suitable for predicting the compound’s physicochemical properties?

  • Methodology :
  • Quantum chemistry : Perform geometry optimization and electrostatic potential mapping (e.g., Gaussian 16) to predict solubility and hydrogen-bonding propensity .
  • QSPR models : Train neural networks on datasets of bicyclic ethers to estimate logP, pKa, and bioavailability .
  • Molecular dynamics : Simulate interactions with biological targets (e.g., enzymes) using AMBER or GROMACS .

Q. How can contradictions in spectroscopic data (e.g., unexpected 13C^{13}C-NMR shifts) be resolved?

  • Methodology :
  • Variable-temperature NMR : Identify dynamic effects (e.g., ring puckering) by acquiring spectra at 25°C and -40°C .
  • Isotopic labeling : Synthesize 13C^{13}C-labeled analogs to assign ambiguous signals .
  • Comparative analysis : Cross-reference with structurally similar compounds (e.g., 4-azido or 4-hydroxy derivatives) .

Q. What in vitro assays are appropriate for evaluating the compound’s bioactivity?

  • Methodology :
  • Enzyme inhibition : Screen against glycosidases or kinases using fluorometric assays (e.g., 4-methylumbelliferyl substrates) .
  • Cytotoxicity : Test on cancer cell lines (e.g., HeLa) via MTT assays, with dose-response curves to determine IC50_{50} .
  • Molecular docking : Prioritize targets by docking the compound into active sites of proteins (e.g., PDB structures) using AutoDock Vina .

Methodological Notes

  • Safety : Follow protocols for handling iodinated compounds (e.g., use fume hoods, PPE) .
  • Data validation : Replicate experiments under varying conditions (pH, solvent) to confirm reproducibility .
  • Collaboration : Leverage crystallography facilities for structural validation and computational labs for modeling support .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.